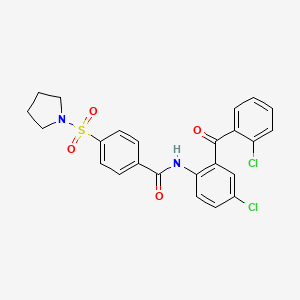
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as CBP501, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. CBP501 has been shown to have a unique mechanism of action that makes it a promising candidate for use in combination with other chemotherapeutic agents.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with pyrrolidine-1-sulfonyl chloride, followed by reaction with 4-aminobenzoyl chloride.
Starting Materials
4-chloro-2-nitroaniline, 2-chlorobenzoyl chloride, Pyrrolidine-1-sulfonyl chloride, 4-aminobenzoyl chloride, Sodium borohydride, Sodium hydroxide, Hydrochloric acid, Ethanol, Diethyl ether, Chloroform
Reaction
4-chloro-2-nitroaniline is reduced to 4-chloro-2-aminophenol using sodium borohydride in ethanol., 4-chloro-2-aminophenol is reacted with 2-chlorobenzoyl chloride in the presence of sodium hydroxide to form 4-chloro-2-(2-chlorobenzoyl)aniline., 4-chloro-2-(2-chlorobenzoyl)aniline is reacted with pyrrolidine-1-sulfonyl chloride in chloroform to form N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)aniline., N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)aniline is reacted with 4-aminobenzoyl chloride in the presence of hydrochloric acid to form N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves the inhibition of the heat shock protein 90 (HSP90) chaperone complex. HSP90 is a molecular chaperone that is involved in the folding and stabilization of a wide variety of client proteins, many of which are important in cancer cell survival and proliferation. By inhibiting HSP90, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide disrupts the function of these client proteins, leading to cancer cell death.
Efectos Bioquímicos Y Fisiológicos
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its activity as an HSP90 inhibitor, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has also been shown to have immunomodulatory effects, enhancing the immune response to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several advantages for use in laboratory experiments. It has been extensively studied and its mechanism of action is well understood. In addition, it has been shown to have potent antitumor activity and to enhance the activity of other chemotherapeutic agents. However, there are also limitations to its use in the laboratory. N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex compound to synthesize, and its use may be limited by availability and cost.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. One area of interest is in the development of combination therapies that include N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide and other chemotherapeutic agents. Another area of interest is in the development of novel delivery systems for N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, such as liposomes or nanoparticles. Additionally, there is ongoing research into the potential use of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Finally, there is interest in further elucidating the mechanism of action of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide and identifying new targets for its use in cancer treatment.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has potent antitumor activity against a variety of cancer cell lines, including lung, breast, prostate, and colon cancer. In addition, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to enhance the activity of other chemotherapeutic agents, such as cisplatin and paclitaxel.
Propiedades
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O4S/c25-17-9-12-22(20(15-17)23(29)19-5-1-2-6-21(19)26)27-24(30)16-7-10-18(11-8-16)33(31,32)28-13-3-4-14-28/h1-2,5-12,15H,3-4,13-14H2,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXZJBDCOCVYCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2401632.png)
![5-Cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyridine-3-carboxylic acid](/img/structure/B2401636.png)
![N-[2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl]but-2-ynamide](/img/structure/B2401637.png)
![4-(4-Fluorophenoxy)-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2401638.png)
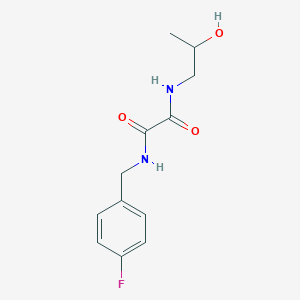
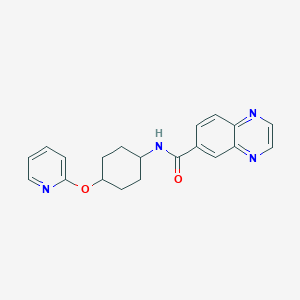
![(3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide](/img/structure/B2401643.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-nitrobenzamide](/img/structure/B2401644.png)
![2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2401645.png)
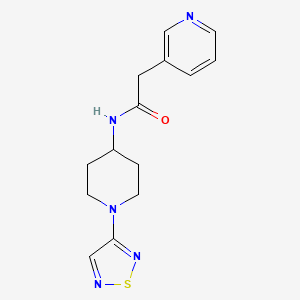
![N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2401647.png)
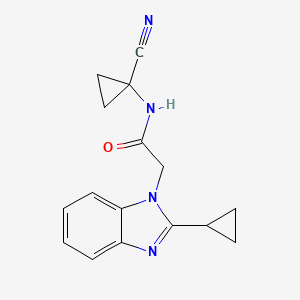
![N-[cyano(2,4-difluorophenyl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2401652.png)
![N-(3-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2401655.png)